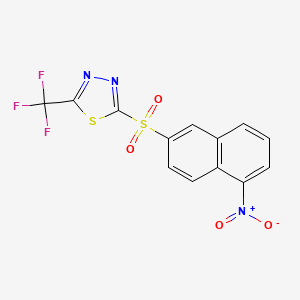
2-(5-Nitronaphthalene-2-sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Nitronaphthalene-2-sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole is a complex organic compound that features a nitronaphthalene moiety, a sulfonyl group, and a trifluoromethyl-substituted thiadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Nitronaphthalene-2-sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of the nitro group to the naphthalene ring.
Sulfonylation: Addition of the sulfonyl group to the nitronaphthalene intermediate.
Formation of Thiadiazole Ring: Cyclization reaction to form the 1,3,4-thiadiazole ring with a trifluoromethyl substituent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitro group or the thiadiazole ring.
Reduction: Reduction of the nitro group to an amine could be a significant reaction.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the naphthalene or thiadiazole rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups.
Applications De Recherche Scientifique
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Compounds with similar structures are often investigated for their biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals due to its unique structural features.
Industry
Material Science: Applications in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action would depend on the specific application. For example, in a biological context, the compound might interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The nitro and sulfonyl groups, as well as the thiadiazole ring, could play crucial roles in these interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(5-Nitronaphthalene-2-sulfonyl)-1,3,4-thiadiazole: Lacks the trifluoromethyl group.
5-(Trifluoromethyl)-1,3,4-thiadiazole: Lacks the nitronaphthalene moiety.
2-(5-Nitronaphthalene-2-sulfonyl)-5-methyl-1,3,4-thiadiazole: Has a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of both the nitronaphthalene moiety and the trifluoromethyl-substituted thiadiazole ring makes 2-(5-Nitronaphthalene-2-sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole unique. This combination of functional groups could impart distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
62617-32-7 |
|---|---|
Formule moléculaire |
C13H6F3N3O4S2 |
Poids moléculaire |
389.3 g/mol |
Nom IUPAC |
2-(5-nitronaphthalen-2-yl)sulfonyl-5-(trifluoromethyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C13H6F3N3O4S2/c14-13(15,16)11-17-18-12(24-11)25(22,23)8-4-5-9-7(6-8)2-1-3-10(9)19(20)21/h1-6H |
Clé InChI |
KGSVUXADXQJUJP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2)S(=O)(=O)C3=NN=C(S3)C(F)(F)F)C(=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















